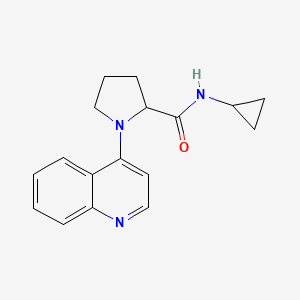
1-(3-cyanophenyl)-N-(1-piperidin-1-ylpropan-2-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-cyanophenyl)-N-(1-piperidin-1-ylpropan-2-yl)methanesulfonamide, also known as CP-544326, is a chemical compound that has been studied for its potential use in treating various medical conditions. It is a selective antagonist of the dopamine D3 receptor, which plays a role in regulating mood, behavior, and cognition.
Wirkmechanismus
1-(3-cyanophenyl)-N-(1-piperidin-1-ylpropan-2-yl)methanesulfonamide is a selective antagonist of the dopamine D3 receptor, which plays a role in regulating mood, behavior, and cognition. By blocking the activity of this receptor, 1-(3-cyanophenyl)-N-(1-piperidin-1-ylpropan-2-yl)methanesulfonamide may reduce drug-seeking behavior, improve cognitive function, and have antipsychotic effects.
Biochemical and Physiological Effects:
1-(3-cyanophenyl)-N-(1-piperidin-1-ylpropan-2-yl)methanesulfonamide has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to increase dopamine release in the prefrontal cortex and to reduce dopamine release in the nucleus accumbens. It has also been shown to reduce the activity of the mesolimbic dopamine system, which is thought to play a role in addiction and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(3-cyanophenyl)-N-(1-piperidin-1-ylpropan-2-yl)methanesulfonamide is that it is a selective antagonist of the dopamine D3 receptor, which may make it more effective and have fewer side effects than other drugs that target multiple dopamine receptors. However, one limitation is that it has only been studied in animal models, and its effectiveness and safety in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on 1-(3-cyanophenyl)-N-(1-piperidin-1-ylpropan-2-yl)methanesulfonamide. One direction is to study its effectiveness in humans for treating addiction, schizophrenia, and Parkinson's disease. Another direction is to study its potential use in combination with other drugs to enhance its effects or reduce side effects. Additionally, more research is needed to understand the long-term effects of 1-(3-cyanophenyl)-N-(1-piperidin-1-ylpropan-2-yl)methanesulfonamide on the brain and body.
Synthesemethoden
1-(3-cyanophenyl)-N-(1-piperidin-1-ylpropan-2-yl)methanesulfonamide can be synthesized using a multi-step process that involves the reaction of 3-cyanophenylboronic acid with 1-bromo-2-(piperidin-1-yl)propane, followed by the addition of methanesulfonyl chloride. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(3-cyanophenyl)-N-(1-piperidin-1-ylpropan-2-yl)methanesulfonamide has been studied for its potential use in treating various medical conditions, including addiction, schizophrenia, and Parkinson's disease. In preclinical studies, it has been shown to reduce drug-seeking behavior in rats and improve cognitive function in monkeys. It has also been shown to have antipsychotic effects in animal models of schizophrenia and to improve motor function in animal models of Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(3-cyanophenyl)-N-(1-piperidin-1-ylpropan-2-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-14(12-19-8-3-2-4-9-19)18-22(20,21)13-16-7-5-6-15(10-16)11-17/h5-7,10,14,18H,2-4,8-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFMSYUATCGHKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCC1)NS(=O)(=O)CC2=CC(=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyanophenyl)-N-(1-piperidin-1-ylpropan-2-yl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[2-[(2,6-Dimethylmorpholin-4-yl)methyl]pyrrolidin-1-yl]pyridazine-3-carbonitrile](/img/structure/B7633522.png)
![2-[(2-Bromo-6-fluorophenyl)methyl]-4-methyl-1,2,4-triazol-3-one](/img/structure/B7633536.png)
![N-methyl-2-methylsulfanyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B7633547.png)

![N-[3-[(1-cyclopropyl-5-methylpyrrolidin-3-yl)amino]phenyl]butanamide](/img/structure/B7633561.png)
![1-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[[2-(oxolan-2-yl)-1,3-thiazol-4-yl]methyl]cyclobutan-1-amine](/img/structure/B7633567.png)

![N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-3,4,5-trifluorobenzenesulfonamide](/img/structure/B7633570.png)


![3-chloro-N-[(2-methylpyrazol-3-yl)methyl]-5-(trifluoromethyl)benzamide](/img/structure/B7633582.png)
![1-(2,5-dimethoxyphenyl)-N-methyl-N-[(7-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methyl]methanamine](/img/structure/B7633590.png)
![[1-(2,4-difluorophenyl)pyrazol-4-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633598.png)
